N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]-2-thiophen-2-ylacetamide
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Overview
Description
N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]-2-thiophen-2-ylacetamide is a synthetic organic compound featuring a unique combination of oxazole and thiophene rings These heterocyclic structures are known for their significant roles in medicinal chemistry due to their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]-2-thiophen-2-ylacetamide typically involves multiple steps:
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Formation of the Oxazole Ring: : The oxazole ring can be synthesized through the cyclization of appropriate precursors. One common method involves the reaction of 3,5-dimethyl-4-nitroacetophenone with hydroxylamine hydrochloride to form the oxime, followed by cyclization under acidic conditions to yield the oxazole ring.
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Attachment of the Propan-2-yl Group: : The propan-2-yl group can be introduced via alkylation reactions. For instance, the oxazole intermediate can be reacted with isopropyl bromide in the presence of a base such as potassium carbonate to attach the propan-2-yl group.
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Formation of the Thiophene Ring: : The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.
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Coupling of the Oxazole and Thiophene Rings: : The final step involves coupling the oxazole and thiophene rings through an acetamide linkage. This can be achieved by reacting the oxazole intermediate with thiophene-2-acetic acid in the presence of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the thiophene ring, which can be oxidized to form sulfoxides or sulfones under appropriate conditions.
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Reduction: : Reduction reactions can target the oxazole ring, potentially converting it to oxazoline or other reduced forms.
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Substitution: : The compound can undergo various substitution reactions, especially at the positions adjacent to the heteroatoms in the oxazole and thiophene rings. Halogenation, nitration, and sulfonation are common substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used for oxidation.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed for reduction.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or sulfuryl chloride (SO2Cl2).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced oxazole derivatives.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]-2-thiophen-2-ylacetamide can serve as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound may exhibit various biological activities due to the presence of the oxazole and thiophene rings. These activities could include antimicrobial, anticancer, and anti-inflammatory properties. Research into its interactions with biological targets could lead to the development of new therapeutic agents.
Industry
In industry, the compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence, due to the electronic characteristics of the oxazole and thiophene rings.
Mechanism of Action
The mechanism of action of N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]-2-thiophen-2-ylacetamide would depend on its specific biological activity. Generally, compounds with oxazole and thiophene rings can interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the targets, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Aleglitazar: An antidiabetic agent containing an oxazole ring.
Ditazole: A platelet aggregation inhibitor with an oxazole structure.
Mubritinib: A tyrosine kinase inhibitor featuring an oxazole moiety.
Oxaprozin: A COX-2 inhibitor with an oxazole ring.
Uniqueness
N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]-2-thiophen-2-ylacetamide is unique due to its specific combination of oxazole and thiophene rings, which may confer distinct biological activities and chemical properties. This uniqueness can be leveraged in the design of new compounds with tailored properties for specific applications in medicine, chemistry, and industry.
Properties
IUPAC Name |
N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]-2-thiophen-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2S/c1-9-13(10(2)18-16-9)14(3,4)15-12(17)8-11-6-5-7-19-11/h5-7H,8H2,1-4H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOABNSCLFJYXLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(C)(C)NC(=O)CC2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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